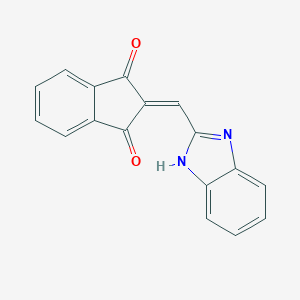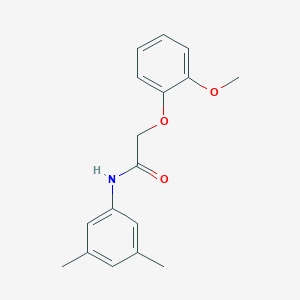
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. In antimicrobial research, it has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In antioxidant research, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antimicrobial research, it has been shown to have broad-spectrum activity against various bacteria and fungi. In antioxidant research, it has been shown to protect cells from oxidative damage and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione in laboratory experiments is its low toxicity. It has been shown to have low cytotoxicity and is well-tolerated by cells. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione. One direction is to study its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound in various applications and to optimize its synthesis for improved yields and efficiency.
Conclusion:
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in scientific research.
Métodos De Síntesis
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole and isatin in the presence of a catalyst such as acetic acid. This reaction results in the formation of the desired compound with a yield of up to 80%. Other methods include the reaction of benzimidazole with isatin and the reaction of 2-(1H-benzimidazol-2-yl)aniline with isatin.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
Nombre del producto |
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C17H10N2O2 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylmethylidene)indene-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-10-5-1-2-6-11(10)17(21)12(16)9-15-18-13-7-3-4-8-14(13)19-15/h1-9H,(H,18,19) |
Clave InChI |
ZZNNHGHVHNHXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)